Trithiocarbonate

描述

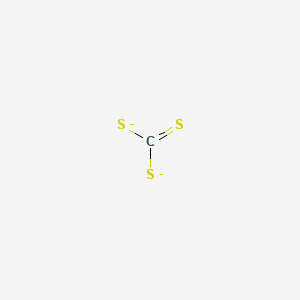

Structure

3D Structure

属性

IUPAC Name |

carbonotrithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZCIEIDIFGZSS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)([S-])[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CS3-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581081 | |

| Record name | Carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-49-2 | |

| Record name | Carbonotrithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

trithiocarbonate chemical structure and properties

An In-depth Technical Guide to Trithiocarbonates: Chemical Structure, Properties, and Applications

Introduction

Trithiocarbonates are a class of organosulfur compounds characterized by a central carbon atom bonded to three sulfur atoms, with the general formula RSC(=S)SR'. The trithiocarbonate group is a key functional moiety in various fields, most notably in polymer chemistry as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and common experimental protocols related to trithiocarbonates, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Bonding

The core of a this compound is the CS₃²⁻ anion, which consists of a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. This arrangement results in a trigonal planar geometry around the central carbon. The this compound anion exhibits resonance, which delocalizes the negative charge across the three sulfur atoms, contributing to its stability and reactivity. Organic trithiocarbonates, or this compound esters, are formed when the two singly bonded sulfur atoms are attached to organic groups (R and R').[2]

Caption: Resonance structures of the this compound anion.

Physical and Spectroscopic Properties

The physical properties of trithiocarbonates can vary significantly depending on the nature of the R and R' substituents. Simple inorganic salts like sodium this compound are typically colored crystalline solids, whereas organic trithiocarbonates can be yellow liquids or solids.[3][4][5]

Table 1: Physical Properties of Selected Trithiocarbonates

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Sodium this compound | CNa₂S₃ | 154.19[3] | Yellow needles[3] | 80[3] | Decomposes | Soluble in water; 5.55 g/100g in ethanol[3] |

| Dimethyl this compound | C₃H₆S₃ | 138.26[4] | Yellow liquid[4] | -3[4] | 101-102 (at 16 hPa)[4] | Insoluble in water |

| Ethylene this compound | C₃H₄S₃ | 136.25[5] | Yellow solid[5] | 37[5] | 95-105 (at 0.01 torr)[5] | Insoluble in water |

Spectroscopic techniques are essential for the characterization of trithiocarbonates. The thiocarbonyl (C=S) group gives rise to characteristic absorption bands in UV-Vis and IR spectroscopy. NMR spectroscopy is used to elucidate the full structure.

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Characteristic Signal | Notes |

| UV-Vis Spectroscopy | π-π* transition: ~300-310 nmn-π* transition: Weaker, around 450-500 nm[6][7][8] | The exact wavelength and intensity are sensitive to the substituents and solvent polarity.[7] This absorbance is often used to quantify RAFT polymer end-groups.[6][7] |

| IR Spectroscopy | C=S stretch: Strong absorption around 1050-1250 cm⁻¹ | The C=S stretching frequency can be influenced by the surrounding structure. For esters, a sharp band is typically observed in the range of 1730–1750 cm⁻¹ for the C=O group.[2] |

| ¹³C NMR Spectroscopy | C=S carbon: Highly deshielded signal, typically in the range of δ = 215-230 ppm[9] | This downfield shift is a key diagnostic feature for the thiocarbonyl carbon in trithiocarbonates.[9] |

| ¹H NMR Spectroscopy | Signals correspond to the protons on the R and R' groups. Chemical shifts are influenced by proximity to the sulfur atoms.[10][11] | Provides information on the structure of the organic substituents attached to the this compound core.[11] |

Chemical Properties and Reactivity

Stability

Trithiocarbonates exhibit moderate stability. They are generally stable under neutral and acidic conditions but are sensitive to bases, which can lead to hydrolysis.[10][12] The stability is also temperature-dependent, with degradation observed at elevated temperatures.[13] The hydrolytic degradation of some RAFT agents has been observed even under recommended storage conditions, affecting polymerization outcomes.[14][15] The structure of the R groups can influence stability; for instance, hydrophobic groups can form micelles in water, protecting the this compound core from hydrolysis.[10][12]

Reactivity

-

Nucleophilic Substitution: The this compound anion is an excellent nucleophile and readily reacts with alkylating agents (e.g., alkyl halides) to form this compound esters. This is a primary route for their synthesis.[16]

-

RAFT Polymerization: Trithiocarbonates are widely used as chain transfer agents (CTAs) in RAFT polymerization to synthesize polymers with controlled molecular weights and narrow dispersities.[1] The choice of the R and Z (SR') groups is crucial for controlling the polymerization of different monomer families.[1]

-

Complexation with Metals: As soft ligands, trithiocarbonates can bind to soft transition metal ions, a property utilized in applications like heavy metal precipitation.[16][17]

-

Redox Chemistry: The this compound functional group can participate in redox reactions. For instance, they can act as photoredox catalysts under visible light irradiation in the presence of a tertiary amine to consume dissolved oxygen, enabling oxygen-tolerant polymerization reactions.[18]

-

End-Group Removal: After polymerization, the this compound end-group, which is often colored, can be removed if desired. Common methods include aminolysis (reaction with amines to form thiols), thermal elimination, or radical-induced reduction.[19]

Experimental Protocols

General Synthesis of an Unsymmetrical this compound

This protocol describes a common one-pot synthesis method.[17][20][21]

Materials:

-

Thiol (R-SH)

-

Carbon disulfide (CS₂)

-

Base (e.g., sodium hydroxide, triethylamine)

-

Alkylating agent (R'-X, where X is a halide)

-

Solvent (e.g., water, isopropanol/water mixture)

Procedure:

-

Thiolate Formation: Dissolve the thiol (1.0 eq) in the chosen solvent system. Add the base (1.0-1.1 eq) portion-wise while stirring, often under an inert atmosphere (e.g., nitrogen) and cooling in an ice bath.

-

This compound Salt Formation: To the resulting thiolate solution, add carbon disulfide (1.0-1.2 eq) dropwise. The reaction mixture typically turns a deep red or yellow color, indicating the formation of the this compound salt.[20] Allow the mixture to stir for 30-60 minutes.

-

Alkylation: Add the alkylating agent (1.0 eq) to the reaction mixture. The reaction is monitored by a color change and can be followed by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the product is isolated. This may involve extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

References

- 1. researchgate.net [researchgate.net]

- 2. Ester - Wikipedia [en.wikipedia.org]

- 3. sodium this compound [chemister.ru]

- 4. Dimethyl this compound - Wikipedia [en.wikipedia.org]

- 5. Ethylene this compound - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stability of this compound RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sodium this compound | 534-18-9 | Benchchem [benchchem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. OPUS at UTS: Trithiocarbonates as intrinsic photoredox catalysts and RAFT agents for oxygen tolerant controlled radical polymerization - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. JP2007145841A - Synthesis of this compound - Google Patents [patents.google.com]

A Comprehensive Guide to the Synthesis and Characterization of Trithiocarbonate RAFT Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of trithiocarbonate Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are pivotal for the controlled synthesis of polymers with well-defined architectures. Such polymers are increasingly vital in drug delivery systems and advanced materials. This document details the underlying mechanisms, experimental protocols, and characterization techniques essential for the successful implementation of RAFT polymerization.

Introduction to this compound RAFT Agents

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[1] The control is achieved through the use of a RAFT agent, which reversibly transfers a thiocarbonylthio group between active and dormant polymer chains. Trithiocarbonates are a versatile class of RAFT agents, effective for a wide range of monomers, including acrylates, methacrylates, and styrenes.[2] Their general structure consists of a central thiocarbonylthio group (S=C-S) flanked by a stabilizing Z-group and a reinitiating R-group.[3] The choice of these R and Z groups is critical as it dictates the reactivity of the RAFT agent and its compatibility with different monomer families.

The RAFT Polymerization Mechanism

The RAFT process is a degenerative chain transfer mechanism that establishes a rapid equilibrium between active (propagating radicals) and dormant polymer chains. This allows for the simultaneous growth of all polymer chains, leading to low polydispersity. The key steps of the RAFT mechanism are outlined below.

Caption: The mechanistic pathway of RAFT polymerization.

Synthesis of this compound RAFT Agents

A common and efficient method for synthesizing this compound RAFT agents involves the reaction of a carbodithioate salt with an appropriate alkylating agent.[4] This section provides a detailed protocol for the synthesis of a widely used this compound, S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl this compound (DDMAT).[5][6][7]

Experimental Protocol: Synthesis of DDMAT

This protocol is based on the reaction of sodium 2-bromo-2-methylpropanoate with sodium dodecyl this compound.

Materials:

-

2-Bromoisobutyric acid

-

Sodium hydroxide (NaOH)

-

Carbon disulfide (CS₂)

-

1-Dodecanethiol

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium 2-bromo-2-methylpropanoate: In a round-bottom flask, dissolve 2-bromoisobutyric acid in a minimal amount of water. Cool the solution in an ice bath and slowly add an equimolar amount of a concentrated aqueous solution of sodium hydroxide with stirring. The salt can be used in solution for the next step.

-

Preparation of Sodium Dodecyl this compound: In a separate flask, dissolve 1-dodecanethiol in acetone. While cooling in an ice bath and under vigorous stirring, add an equimolar amount of a concentrated aqueous solution of sodium hydroxide. After stirring for 15 minutes, slowly add an equimolar amount of carbon disulfide. The reaction mixture will turn a bright yellow. Stir for an additional 2 hours at room temperature.

-

Synthesis of DDMAT: To the solution of sodium dodecyl this compound, add the aqueous solution of sodium 2-bromo-2-methylpropanoate dropwise with vigorous stirring. Let the reaction proceed overnight at room temperature.

-

Work-up and Purification:

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 1-2.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Table 1: Summary of Reaction Parameters for DDMAT Synthesis

| Parameter | Value |

| Reactants | 2-Bromoisobutyric acid, NaOH, 1-Dodecanethiol, CS₂ |

| Solvent | Acetone, Water |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | ~12-16 hours |

| Purification Method | Column Chromatography |

| Typical Yield | > 80% |

Characterization of this compound RAFT Agents

Thorough characterization is crucial to confirm the purity and structural integrity of the synthesized RAFT agent. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.[2][8]

Experimental Workflow for Characterization

Caption: Workflow for the characterization of RAFT agents.

Detailed Methodologies

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of RAFT agents. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: Provides information on the proton environment in the molecule. Key signals to identify include the protons on the R and Z groups. For DDMAT, characteristic signals include the methyl protons of the isobutyric acid group, the methylene protons of the dodecyl chain, and the terminal methyl group of the dodecyl chain.

-

¹³C NMR: Confirms the carbon backbone of the molecule. A crucial signal to identify is the thiocarbonyl carbon (C=S), which typically appears far downfield in the spectrum (around 220 ppm).

Table 2: Representative ¹H and ¹³C NMR Data for DDMAT in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -C(CH₃)₂- | ~1.7 | ~25 |

| -S-CH₂-(CH₂)₁₀-CH₃ | ~3.3 (t) | ~39 |

| -S-CH₂-CH₂-(CH₂)₉-CH₃ | ~1.7 (m) | ~32 |

| -(CH₂)₉- | ~1.2-1.4 (br m) | ~29 |

| -CH₃ | ~0.9 (t) | ~14 |

| C=S | - | ~222 |

| C=O | - | ~178 |

| -C(CH₃)₂- | - | ~57 |

(Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.)[9]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the RAFT agent.

-

Methodology: A small amount of the sample is placed on the ATR crystal of the FTIR spectrometer, and the spectrum is recorded.

-

Key Vibrational Bands:

-

C=S stretch: A weak to medium intensity band is typically observed in the range of 1050-1250 cm⁻¹.

-

C=O stretch (for DDMAT): A strong band will be present around 1710 cm⁻¹ corresponding to the carboxylic acid.

-

C-H stretches: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the alkyl chains.

-

O-H stretch (for DDMAT): A broad band in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid.

-

4.2.3. UV-Visible (UV-Vis) Spectroscopy

The thiocarbonylthio group in RAFT agents has a characteristic absorption in the UV-Vis region, which is responsible for their typical yellow to red color.

-

Methodology: A dilute solution of the RAFT agent in a suitable solvent (e.g., ethanol, dichloromethane) is prepared, and its absorbance spectrum is measured.

-

Characteristic Absorption: Trithiocarbonates exhibit a strong absorption band (π-π* transition) in the UV region (around 310 nm) and a weaker absorption band (n-π* transition) in the visible region, which gives them their color.[2] The position and intensity of these bands can be used to confirm the presence of the thiocarbonylthio group and to determine the concentration of the RAFT agent solution using the Beer-Lambert law.

Conclusion

The successful synthesis and rigorous characterization of this compound RAFT agents are fundamental to achieving controlled polymer architectures for advanced applications in drug development and materials science. The detailed protocols and characterization methodologies provided in this guide offer a comprehensive resource for researchers in the field. Careful execution of these procedures will ensure the production of high-purity RAFT agents, which is a prerequisite for predictable and reproducible RAFT polymerizations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. addition-fragmentation chain-transfer raft: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

The Core Mechanism of Trithiocarbonates in RAFT Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of trithiocarbonate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the core principles, experimental considerations, and analytical methodologies essential for harnessing this powerful polymerization technique.

Introduction to RAFT Polymerization with Trithiocarbonates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization that offers exceptional control over polymer molecular weight, architecture, and functionality.[1][2] Among the various RAFT agents, trithiocarbonates have emerged as highly versatile mediators for the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as styrenes, acrylates, and acrylamides.[3] This control is achieved through a degenerative chain transfer process, establishing a dynamic equilibrium between active propagating polymer chains and dormant species.[3] The general structure of a this compound RAFT agent features a central thiocarbonylthio group (S=C-S) flanked by a stabilizing Z-group and a reinitiating R-group, both of which are crucial in modulating the reactivity and effectiveness of the agent.[1]

The Core Mechanism

The RAFT polymerization process, when mediated by a this compound, follows the fundamental steps of conventional free-radical polymerization—initiation, propagation, and termination—with the addition of a reversible chain transfer step that imparts control over the polymerization.

Initiation

The process begins with the thermal or photochemical decomposition of a standard radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), to generate initiating radicals (I•).[2] These radicals then react with monomer units (M) to form propagating polymer chains (P•n).

Reversible Addition-Fragmentation

This is the key step that confers the "living" characteristics of RAFT polymerization. A propagating polymer radical (P•n) adds to the C=S bond of the this compound RAFT agent (Z-C(=S)-S-R) to form an intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the starting species or, more productively, eliminating the R-group as a new radical (R•) and forming a dormant polymeric this compound (P_n-S-C(=S)-Z).[4]

The newly generated radical (R•) can then initiate the polymerization of further monomer units, forming a new propagating chain (P•m). This new propagating chain can then react with the dormant polymeric this compound, re-entering the equilibrium.

This rapid exchange between active and dormant species ensures that all polymer chains have an equal opportunity to grow, leading to a polymer population with a narrow molecular weight distribution (low polydispersity index, PDI) and a molecular weight that increases linearly with monomer conversion.[5]

The Main Equilibrium

After the initial consumption of the original RAFT agent, a main equilibrium is established where propagating chains of varying lengths (P•n and P•m) are in dynamic exchange with their respective dormant polymeric this compound species through the intermediate radical. This continuous addition-fragmentation process is the heart of RAFT polymerization, allowing for the controlled growth of polymer chains.

Propagation and Termination

Propagation occurs as monomer units add to the active propagating radicals. Termination, while not entirely eliminated, is minimized relative to the rate of chain transfer. It occurs through conventional radical-radical coupling or disproportionation reactions.

Below is a diagram illustrating the core mechanism of this compound-mediated RAFT polymerization.

Caption: Core mechanism of this compound-mediated RAFT polymerization.

Role of Z and R Groups

The efficacy of a this compound RAFT agent is critically dependent on the nature of its Z and R substituents.

-

The Z-group (Stabilizing Group): This group modifies the reactivity of the C=S double bond and the stability of the intermediate radical.[6] For trithiocarbonates, the Z-group is an S-alkyl or S-aryl group. It influences the rate of addition of propagating radicals to the RAFT agent. A more activating Z-group enhances the addition rate, which is crucial for achieving good control over the polymerization.[3]

-

The R-group (Reinitiating/Leaving Group): The R-group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization upon fragmentation of the intermediate radical. The stability of the R• radical is a key factor; a more stable radical will lead to a faster fragmentation rate. Furthermore, the R-group should be a poorer leaving group than the propagating polymer radical (P•n) to ensure the equilibrium favors the formation of the dormant polymer species.[7]

The interplay between the Z and R groups determines the overall chain transfer constant of the RAFT agent and its suitability for a particular monomer.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from RAFT polymerization experiments using this compound agents.

Table 1: Polymerization of Styrene with Dodecyl-based Trithiocarbonates Data synthesized from multiple sources for illustrative purposes.

| RAFT Agent R-Group | Monomer | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |

| 2-Cyano-2-propyl | Styrene | 100:1:0.1 | 6 | 65 | 7,200 | 1.12 |

| 4-Cyano-4-pentanoic acid | Styrene | 100:1:0.1 | 6 | 72 | 8,000 | 1.10 |

| Cyanomethyl | Styrene | 100:1:0.1 | 6 | 58 | 6,500 | 1.15 |

Table 2: Polymerization of Methyl Methacrylate (MMA) with this compound Agents Data synthesized from multiple sources for illustrative purposes.

| RAFT Agent | Monomer | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |

| 2-Cyano-2-propyl dodecyl this compound | MMA | 200:1:0.2 | 60 | 15 | 85 | 18,500 | 1.25 |

| S,S'-Bis(α,α'-dimethyl-α''-acetic acid)this compound | MMA | 150:1:0.2 | 70 | 12 | 90 | 14,000 | 1.20 |

Detailed Experimental Protocols

Synthesis of a this compound RAFT Agent

This protocol describes a general method for the synthesis of a symmetrical this compound.

Materials:

-

Alkyl halide (e.g., benzyl bromide)

-

Carbon disulfide (CS2)

-

Sodium hydroxide (NaOH) or other suitable base

-

Solvent (e.g., acetone, water)

Procedure:

-

Dissolve the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add carbon disulfide to the basic solution while stirring. The solution will typically turn yellow, indicating the formation of the this compound anion (CS3^2-).

-

Add the alkyl halide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours or overnight.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

General Protocol for RAFT Polymerization

This protocol outlines a typical setup for the RAFT polymerization of a vinyl monomer.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate)

-

This compound RAFT agent

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask or ampule

-

Magnetic stir bar

Procedure:

-

To a Schlenk flask or ampule, add the monomer, this compound RAFT agent, initiator, and solvent in the desired molar ratios.

-

Seal the flask with a rubber septum.

-

Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Immerse the reaction vessel in a preheated oil bath at the desired polymerization temperature (e.g., 60-80 °C).

-

Stir the reaction for the specified time.

-

To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

-

Isolate the polymer by precipitation into a non-solvent (e.g., cold methanol) and subsequent filtration.

-

Dry the polymer under vacuum to a constant weight.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine monomer conversion by integrating the signals of the monomer vinyl protons against a stable internal standard or the polymer backbone protons.[6][8]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.[9][10]

Visualizing Workflows and Relationships

Experimental Workflow for RAFT Polymerization

The following diagram illustrates a typical experimental workflow for conducting a RAFT polymerization experiment.

Caption: A typical experimental workflow for RAFT polymerization.

Logical Relationship of RAFT Components

This diagram illustrates the logical relationship between the key components in a this compound-mediated RAFT polymerization system.

References

- 1. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. wlv.openrepository.com [wlv.openrepository.com]

- 4. benchchem.com [benchchem.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Reactivity and Stability of the Trithiocarbonate Functional Group

For Researchers, Scientists, and Drug Development Professionals

The trithiocarbonate functional group has emerged as a versatile moiety in modern chemistry, particularly in the realm of polymer science and drug delivery. Its unique reactivity and tunable stability make it a powerful tool for controlling polymerization processes and designing sophisticated, stimuli-responsive materials. This technical guide provides a comprehensive overview of the core principles governing the synthesis, reactivity, and stability of trithiocarbonates, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of this important functional group.

Core Concepts: Structure and Properties

A this compound is characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, which are in turn connected to organic moieties (R and Z). The electronic nature of the R and Z groups significantly influences the reactivity and stability of the C=S bond and the C-S bonds, making trithiocarbonates highly tunable for various applications.

Stability Profile

The stability of the this compound group is a critical consideration for its application, particularly in biological systems and under various reaction conditions. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Trithiocarbonates are generally susceptible to hydrolysis, especially under basic conditions. The rate of hydrolysis is highly dependent on the pH of the medium and the chemical structure of the this compound.

Table 1: Quantitative Data on this compound Hydrolysis

| This compound Agent | Conditions | pH | Degradation after 24h (%) | Reference |

| 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) | 60 °C in D₂O | 9 | Not specified | [1] |

| 10 | Not specified | [1] | ||

| 11 | 74.5 | [1] | ||

| 12 | >74.5 | [1] | ||

| 13 | >74.5 | [1] | ||

| 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05) | 60 °C in D₂O | 9 | No significant degradation | [1] |

| 10 | No significant degradation | [1] | ||

| 11 | No significant degradation | [1] | ||

| 12 | 71.2 | [1] | ||

| 13 | >71.2 | [1] |

Note: Degradation was monitored by the decrease in the ¹H NMR signal of the methyl proton adjacent to the this compound group.

Hydrophobic groups in the vicinity of the this compound moiety can offer protection against hydrolysis by forming micelles in aqueous media, thereby shielding the functional group from the surrounding basic environment[1][2]. Some cyano-containing trithiocarbonates have also been observed to undergo hydrolytic degradation to an amide adduct even under recommended storage conditions[3]. Trithiocarbonates are relatively stable under acidic conditions (pH 1-2) if they possess functionalities that ensure their solubility[4].

Thermal Stability

Temperature is another critical factor influencing the stability of trithiocarbonates. During RAFT polymerization at elevated temperatures, degradation of the this compound end-group can occur. For instance, in the polymerization of N-phenylmethacrylamide at 70°C, approximately 60% of the this compound groups degraded after 12 hours[5]. This degradation can proceed via nucleophilic attack of the terminal thiocarbonyl by the ultimate monomer unit of the polymer chain[5].

Reactivity Profile

The reactivity of the this compound group is central to its utility, particularly as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It also exhibits characteristic reactions with nucleophiles and electrophiles.

Role in RAFT Polymerization

Trithiocarbonates are highly effective chain transfer agents for controlling the polymerization of a wide range of monomers. The general mechanism of RAFT polymerization is depicted below.

The key to RAFT polymerization is the reversible addition of a propagating radical to the C=S bond of the RAFT agent, followed by fragmentation to generate a new radical and a dormant polymeric this compound. This equilibrium allows for the controlled growth of polymer chains, leading to polymers with low polydispersity and well-defined molecular weights.

Reactions with Nucleophiles

Trithiocarbonates readily react with nucleophiles, a property often exploited for post-polymerization modification.

Primary and secondary amines can cleave the this compound group to yield a thiol-terminated polymer and a thiocarbamoyl compound. This reaction is often rapid and proceeds to high conversion under mild conditions.

The resulting thiol can then participate in a variety of subsequent reactions, such as Michael additions or thiol-ene click chemistry, allowing for the introduction of diverse functionalities.

Table 2: Yields of Aminolysis and Subsequent Reactions

| Polymer | Nucleophile | Subsequent Reaction | Yield (%) | Reference |

| Telechelic poly(N-isopropylacrylamide) | Isobutylamine | Michael addition with α,β-unsaturated carbonyl | Near quantitative | [6] |

| Polystyrene | Cyclohexylamine | Disulfide formation | High | [7] |

| Poly(methyl methacrylate) | Cyclohexylamine | Thiolactone formation | Abundant | [7] |

Reactions with Electrophiles

The sulfur atoms of the this compound group possess lone pairs of electrons, rendering them susceptible to attack by electrophiles.

Ozone can cleave the C=S bond of the this compound group. This reaction can be used for the removal of the thiocarbonylthio end-group from RAFT-synthesized polymers, often resulting in the formation of a thiocarbonate.

Alkyl halides can react with the sulfur atoms of the this compound group, although this reactivity is less commonly exploited than reactions with nucleophiles. The reaction likely proceeds via an SN2 mechanism.

Synthesis of Trithiocarbonates

A common method for the synthesis of trithiocarbonates involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent.

Applications in Drug Delivery

The tunable reactivity and stability of trithiocarbonates make them valuable in the design of drug delivery systems. Polymers containing this compound groups can self-assemble into nanoparticles, such as micelles or liposomes, which can encapsulate therapeutic agents. The this compound linkage can also serve as a stimuli-responsive gatekeeper for drug release.

For example, the this compound group can be cleaved under the reductive conditions found within cancer cells, leading to the targeted release of an encapsulated drug.

Experimental Protocols

Synthesis of S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) this compound (DDMAT)

This protocol is adapted from a known procedure for the synthesis of a commonly used RAFT agent[8].

Materials:

-

1-Dodecanethiol

-

Acetone

-

Tricaprylylmethylammonium chloride

-

50% Sodium hydroxide solution

-

Carbon disulfide

-

Chloroform

-

Concentrated hydrochloric acid

-

2-Propanol

-

Hexanes

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, mix 1-dodecanethiol (20.19 g, 0.10 mol), acetone (48.1 g, 0.83 mol), and tricaprylylmethylammonium chloride (1.62 g, 0.004 mol).

-

Cool the mixture to 10 °C.

-

Add 50% sodium hydroxide solution (8.4 g, 0.11 mol) dropwise over 20 minutes.

-

Stir the mixture for an additional 15 minutes.

-

Add a solution of carbon disulfide (7.61 g, 0.10 mol) in acetone (10.09 g, 0.17 mol) over 20 minutes. The solution should turn yellow.

-

After 10 minutes, add chloroform (17.81 g, 0.15 mol) in one portion.

-

Add 50% sodium hydroxide solution (40 g, 0.5 mol) dropwise over 30 minutes.

-

Stir the reaction mixture overnight.

-

Add 150 mL of water, followed by 25 mL of concentrated HCl to acidify the solution. Caution: This step may produce gas and a mercaptan odor.

-

Purge the reactor with nitrogen with vigorous stirring to evaporate the acetone.

-

Collect the solid product using a Buchner funnel.

-

Stir the solid in 250 mL of 2-propanol and filter off any undissolved solid.

-

Concentrate the 2-propanol solution to dryness.

-

Recrystallize the resulting solid from hexanes to yield the final product as a yellow crystalline solid.

Monitoring this compound Degradation by UV-Vis Spectroscopy

This protocol provides a general method for monitoring the hydrolytic degradation of a this compound.

Materials:

-

This compound agent

-

Buffer solutions of desired pH

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the this compound agent in a suitable solvent (e.g., water, if soluble, or a water-miscible organic solvent).

-

For each pH to be tested, prepare a solution of the this compound in the corresponding buffer with a final concentration that gives an absorbance in the range of 0.5-1.5 at the λmax of the this compound (typically around 310 nm).

-

Incubate the solutions at the desired temperature.

-

At regular time intervals, take an aliquot of each solution and measure its UV-Vis spectrum.

-

Monitor the decrease in absorbance at the λmax of the this compound to determine the rate of degradation.

Monitoring this compound Aminolysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the aminolysis of a this compound-terminated polymer.

Materials:

-

This compound-terminated polymer

-

Amine (e.g., hexylamine)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Dissolve a known amount of the this compound-terminated polymer in the deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of the this compound end-group (e.g., protons adjacent to the sulfur atoms).

-

Add a known amount of the amine to the NMR tube.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the disappearance of the signals corresponding to the this compound end-group and the appearance of new signals corresponding to the thiol-terminated polymer and the thiocarbamoyl byproduct.

-

The kinetics of the reaction can be determined by integrating the relevant peaks and plotting their relative intensities over time.

Conclusion

The this compound functional group offers a remarkable combination of reactivity and tunable stability that has cemented its importance in contemporary chemistry. Its central role in RAFT polymerization enables the synthesis of well-defined polymers with complex architectures, while its susceptibility to cleavage by nucleophiles and other stimuli provides a powerful tool for post-polymerization modification and the design of smart materials for applications such as drug delivery. A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to harness the full potential of this compound chemistry in their respective fields.

References

Spectroscopic Analysis of Trithiocarbonate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiocarbonate compounds, characterized by the presence of a C(S)S₂ functional group, are of significant interest across various scientific disciplines, particularly in polymer chemistry and materials science. Their utility as highly effective reversible addition-fragmentation chain transfer (RAFT) agents has revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and complex architectures. The precise characterization of these compounds is paramount for ensuring the success and reproducibility of such polymerizations and for understanding their behavior in various applications, including drug delivery systems. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the analysis of this compound compounds, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and widely used technique for the characterization and quantification of this compound compounds. The this compound group possesses distinct electronic transitions that give rise to characteristic absorption bands in the UV-Vis spectrum.

The most prominent feature is a strong absorption band corresponding to a π-π* transition, typically observed in the range of 300-320 nm.[1] A weaker, and often less distinct, n-π* transition can also be observed at longer wavelengths, typically around 440-520 nm. The position and intensity of these bands are sensitive to the substitution pattern on the this compound moiety and the polarity of the solvent.[1]

This technique is particularly valuable for monitoring the stability of this compound compounds under various conditions, such as changes in pH. For instance, the degradation of the this compound group can be followed by monitoring the decrease in absorbance of the characteristic π-π* transition at approximately 309 nm.[2][3]

Quantitative Data

| Compound | λmax (π-π*) (nm) | Solvent | Reference |

| 4-Cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17) | 309 | Water | [2][3] |

| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (Rtt-05) | 309 | Water | [2][3] |

| EtO₂CCH₂SC(S)SCH₂CO₂Et | 439 | Ethyl acetate | [4] |

Experimental Protocol: UV-Vis Analysis

A general procedure for the UV-Vis analysis of a this compound compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable UV-transparent solvent (e.g., water, ethanol, acetonitrile, or ethyl acetate). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the characteristic π-π* and, if visible, the n-π* transitions.

-

If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the this compound, where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity should be determined from a calibration curve of known concentrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule, confirming the successful synthesis and purity of the compound.

In ¹H NMR spectra, protons adjacent to the this compound group will exhibit characteristic chemical shifts. For example, methyl protons near the this compound moiety are often observed around 1.74 ppm.[2][3] The chemical shifts of other protons in the molecule will be influenced by the presence of the sulfur-containing group.

¹³C NMR spectroscopy is particularly useful for identifying the carbon atom of the C=S bond, which typically appears at a downfield chemical shift, often in the range of 215-225 ppm.[5]

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| 4-Cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17) | ¹H | 1.74 (s, 3H, -C(CN)(CH₃)-) | D₂O | [2][3] |

| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (Rtt-05) | ¹H | 1.74 (s, 3H, -C(CN)(CH₃)-), 0.74 (t, 3H, -CH₃ of dodecyl) | D₂O | [2][3] |

| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | ¹³C | 216.91 (C=S) | CDCl₃ | [5] |

Experimental Protocol: NMR Analysis

A general procedure for acquiring NMR spectra of this compound compounds is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.

-

Ensure the solution is homogeneous and free of any solid particles, which can adversely affect the spectral resolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Set up the ¹³C NMR experiment, which typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound compounds, the most characteristic vibration is the C=S stretching mode. This absorption is typically found in the region of 1050-1250 cm⁻¹. However, its intensity can be weak and it may be coupled with other vibrations, making its assignment sometimes challenging.[6] The presence of other functional groups in the molecule, such as C=O, C-N, or O-H, will also give rise to their characteristic absorption bands.

Quantitative Data: Characteristic IR Absorptions

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=S | Stretching | 1050 - 1250 | Medium-Weak | [6][7] |

| C-S | Stretching | 600 - 800 | Medium | General |

Experimental Protocol: IR Analysis

A standard procedure for obtaining an IR spectrum of a this compound compound is as follows:

-

Sample Preparation:

-

Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract from the sample spectrum.

-

-

Sample Measurement:

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with reference spectra if available.

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. The C=S bond in trithiocarbonates is expected to be Raman active. While less commonly reported in the literature for trithiocarbonates compared to IR, Raman spectroscopy can provide valuable structural information, especially for the symmetric vibrations of the this compound core, which may be weak in the IR spectrum. The C=S stretching vibration in thiourea and related compounds, which share the thiocarbonyl moiety, has been observed in the range of 800-1500 cm⁻¹.[8]

Experimental Protocol: Raman Analysis

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample on a microscope slide or in a suitable container. Minimal sample preparation is typically required.

-

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength. A longer wavelength laser (e.g., 785 nm) can help to minimize fluorescence, which can sometimes be an issue with organic compounds.

-

Focus the laser onto the sample.

-

-

Spectrum Acquisition:

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to obtain a good quality spectrum without causing sample degradation.

-

-

Data Analysis:

-

Identify and assign the characteristic Raman bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. Electron ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a fingerprint-like mass spectrum that can be used for structural identification.[9][10] Softer ionization techniques, such as electrospray ionization (ESI), are also employed, particularly for larger or more polar molecules, and tend to produce intact molecular ions with less fragmentation.

The fragmentation of this compound compounds in mass spectrometry will depend on the specific structure of the molecule. Common fragmentation pathways may involve the cleavage of the C-S and S-S bonds.

Expected Fragmentation Patterns

Under electron ionization, this compound compounds can undergo fragmentation through various pathways, including:

-

α-cleavage: Cleavage of the bond adjacent to the sulfur atoms.

-

Loss of the R groups: Fragmentation leading to the loss of the substituent groups attached to the sulfur atoms.

-

Formation of CS₂⁺ radical cation: A characteristic fragment at m/z 76.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for ESI-MS.

-

For direct insertion EI-MS, a small amount of the solid or liquid sample is introduced directly into the ion source.

-

-

Instrument Setup:

-

Choose the appropriate ionization method (e.g., EI or ESI).

-

Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the fragmentation pattern to deduce the structure of the compound.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

-

Visualization of Key Processes

Synthesis of a this compound RAFT Agent

The following diagram illustrates a general workflow for the synthesis and purification of a this compound RAFT agent.

Caption: Workflow for the synthesis, purification, and characterization of a this compound compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The following diagram illustrates the key steps in a RAFT polymerization process, a primary application of this compound compounds.[11][12]

Caption: The key mechanistic steps of RAFT polymerization.

Conclusion

The spectroscopic analysis of this compound compounds is crucial for their effective use in various applications, especially in the controlled synthesis of polymers. UV-Vis, NMR, IR, and mass spectrometry each provide unique and complementary information regarding the structure, purity, and stability of these important molecules. By employing the detailed protocols and understanding the characteristic spectral features outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize their this compound compounds, leading to more robust and reproducible scientific outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. JP4733696B2 - Synthesis of this compound RAFT agent and its intermediate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 12. RAFT Polymerization [sigmaaldrich.com]

The Architecture of Innovation: A Technical Guide to Novel Trithiocarbonates in Polymer Science and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The field of polymer chemistry has been revolutionized by the advent of controlled radical polymerization techniques, among which Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and broad applicability. At the heart of this powerful technology lies the RAFT agent, and within this class of compounds, trithiocarbonates have emerged as exceptionally efficient mediators for the synthesis of well-defined polymers with complex architectures. This technical guide explores the landscape of novel trithiocarbonate molecular architectures, detailing their synthesis, characterization, and burgeoning applications in the realm of drug development.

The Core of Control: this compound RAFT Agents

Trithiocarbonates (TTCs) are a class of organic compounds characterized by a central C=S group bonded to two sulfur atoms. In the context of RAFT polymerization, they act as highly efficient chain transfer agents (CTAs), enabling the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures such as block, graft, star, and comb polymers.[1][2] The general structure of a this compound RAFT agent allows for the incorporation of various functional groups, which in turn imparts specific properties to the resulting polymers, making them suitable for a wide range of applications, particularly in the biomedical field.[3][4][5]

Synthesis of Novel this compound Architectures

The versatility of trithiocarbonates stems from the diverse range of functional molecules that can be synthesized. High-yield, mild, and efficient synthetic protocols have been developed for a variety of these architectures.[6]

Functionalized Trithiocarbonates

Carboxyl-Terminated Trithiocarbonates: These agents are particularly valuable as they introduce carboxylic acid functionality at the polymer chain end, which can be used for subsequent bioconjugation reactions.[2] A general synthesis strategy involves the reaction of a thiol, carbon disulfide, and an alkylating agent containing a carboxyl group.

Biotinylated Trithiocarbonates: For applications requiring strong and specific biological recognition, biotinylated trithiocarbonates can be synthesized. These allow for the direct creation of biotin-labeled polymers that can readily conjugate with proteins like avidin and streptavidin.[7]

Azlactone-Functionalized Trithiocarbonates: Azlactone-containing RAFT agents provide a convenient route to amine-reactive polymers. The azlactone group remains intact during polymerization and can subsequently react with primary amines under mild conditions, offering a powerful tool for post-polymerization modification.[8]

Symmetrical Trithiocarbonates: Symmetrical TTCs, which can initiate polymer growth in two directions, are instrumental in the synthesis of ABA triblock copolymers in just two sequential monomer addition steps.[1]

Experimental Protocols

General Synthesis of a Carboxyl-Terminated this compound:

A detailed protocol for the synthesis of S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)this compound is as follows:

-

Combine 1-dodecanethiol, acetone, and a phase transfer catalyst (e.g., Aliquot 336) in a jacketed reactor cooled to 10 °C under a nitrogen atmosphere.

-

Slowly add a 50% sodium hydroxide solution over 20 minutes.

-

Stir the reaction for an additional 15 minutes.

-

Add a solution of carbon disulfide in acetone over 20 minutes, during which the solution will turn red.

-

Follow with the addition of chloroform over 20 minutes.

-

Add more 50% sodium hydroxide solution and stir for several hours.

-

Acidify the mixture with concentrated HCl.

-

Extract the product with an organic solvent, wash with water, dry, and remove the solvent under vacuum to yield the final product.

General Procedure for RAFT Polymerization of Acrylates:

A typical procedure for the bulk polymerization of n-butyl acrylate using a this compound RAFT agent is as follows:

-

In a reaction vessel, combine the this compound RAFT agent, the monomer (n-butyl acrylate), and a radical initiator (e.g., AIBN).

-

Seal the vessel and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stir for the specified time.

-

To monitor conversion, samples can be withdrawn at intervals and analyzed by techniques such as ¹H NMR or gravimetry.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.[9]

Quantitative Data on this compound Synthesis and Polymerization

The following tables summarize key quantitative data for the synthesis of various this compound architectures and their performance in RAFT polymerization.

| This compound Architecture | Synthetic Yield (%) | Reference |

| Carboxyl-Terminated | >95% | [6] |

| Allyl Sulfide Containing | 48-92% | [6] |

| Di(diphenylmethyl) this compound | 92% | [10] |

| Symmetrical TTCs from Thiols | 43-97% | [11] |

Table 1: Synthesis Yields of Novel this compound Architectures.

| Monomer | RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ | Reference |

| N-isopropylacrylamide | Biotinylated TTC | AIBN | 175:1:0.1 | 70 | 24 | 92 | 19,800 | 1.12 | [7] |

| N-(2-hydroxypropyl)methacrylamide | Biotinylated TTC | AIBN | 175:1:0.1 | 70 | 24 | 85 | 18,500 | 1.15 | [7] |

| Methyl Methacrylate | Symmetrical TTC | AIBN | 300:2:1 | 60 | 4 | 75 | 29,200 | 1.25 | [9] |

| Styrene | Symmetrical TTC | Thermal | 300:1 | 110 | 16 | 95 | 31,400 | 1.05 | [1] |

| n-Butyl Acrylate | Symmetrical TTC | Thermal | 500:1 | 110 | 16 | 98 | 65,500 | 1.06 | [1] |

Table 2: Representative Data for RAFT Polymerization Using Novel Trithiocarbonates.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: General synthesis pathway for functional trithiocarbonates.

Caption: Experimental workflow for RAFT polymerization.

Applications in Drug Development

The precise control over polymer architecture afforded by this compound-mediated RAFT polymerization is of paramount importance in the design of sophisticated drug delivery systems.

Stimuli-Responsive Polymers

Polymers that exhibit sharp changes in their physical properties in response to external stimuli, such as temperature or pH, are highly sought after for targeted drug delivery.[3][4] For instance, biotinylated diblock copolymers of poly(N-(2-hydroxypropyl)methacrylamide) and poly(N-isopropylacrylamide) (PHPMA-b-PNIPAAm) can be synthesized using a biotinylated this compound RAFT agent. The PNIPAAm block is thermoresponsive, allowing the polymer to self-assemble into core-shell nanostructures with biotin on the surface at physiological temperatures, which can then be used for targeted delivery.[7]

Redox-Responsive Systems and Cellular Interactions

The intracellular environment, particularly in cancer cells, is characterized by a higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. This differential provides a trigger for the release of drugs from redox-responsive nanocarriers. Polymers synthesized with this compound RAFT agents can be designed to incorporate disulfide bonds that are cleaved in a reducing environment, leading to the disassembly of the nanocarrier and release of the encapsulated drug.

While the direct modulation of specific signaling pathways by the this compound moiety itself is not extensively documented, the polymers synthesized using this method can be designed to carry drugs that do. For example, polymers carrying chemotherapeutic agents can induce apoptosis in cancer cells. One study demonstrated that poly(n-butyl acrylate)-b-poly(N-vinyl pyrrolidone) block copolymers synthesized via this compound-mediated RAFT induced apoptotic-like changes in MCF-7 breast cancer cells.[12] The mechanism of this induction is likely related to the delivery of the polymeric construct itself or a synergistic effect with any cargo, leading to the activation of caspase cascades and ultimately programmed cell death.

Caption: Redox-responsive drug delivery leading to apoptosis.

Bioconjugation

The ability to introduce functional groups into polymers with high fidelity is a key advantage of using functional this compound RAFT agents. This allows for the straightforward conjugation of polymers to biological molecules such as proteins, peptides, and antibodies.[13] For example, polymers with terminal carboxyl groups can be activated to react with amine groups on proteins, forming stable amide linkages. This is crucial for creating targeted drug delivery systems, where an antibody can guide a polymer-drug conjugate to a specific cell type.

Caption: Structure-function relationships of this compound-based polymers.

Conclusion

Novel this compound molecular architectures represent a cornerstone of modern polymer synthesis, providing unprecedented control over polymer structure and function. Their application in RAFT polymerization has opened up new avenues for the creation of advanced materials, particularly in the field of drug development. The ability to precisely engineer stimuli-responsive polymers, facilitate bioconjugation, and design sophisticated drug delivery systems underscores the immense potential of these compounds. As research continues to uncover new synthetic methodologies and explore the intricate interactions of these polymers with biological systems, the role of novel trithiocarbonates in shaping the future of medicine and materials science is set to expand even further.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. RAFT polymerization to form stimuli-responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. "Stimuli-responsive Amphiphilic (Co)polymers via RAFT Polymerization" by Adam E. Smith, Xuewei Xu et al. [aquila.usm.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US7632966B2 - Synthesis of this compound raft agents and intermediates thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine-reactive polymers synthesized by RAFT polymerization using an azlactone functional this compound RAFT agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical this compound RAFT Agent Bearing Diphenylmethyl Groups: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Trithiocarbonates in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trithiocarbonates (TTCs), a class of organic sulfur compounds characterized by a CS₃ core, have emerged as remarkably versatile and powerful tools in contemporary organic synthesis. While their most prominent application lies in mediating controlled radical polymerization, their utility extends to a variety of other synthetic transformations, including multicomponent reactions and potentially as protecting groups. This in-depth technical guide explores the core functionalities of trithiocarbonates, providing detailed experimental protocols, quantitative data for key reactions, and visual diagrams of important mechanistic pathways and workflows to facilitate their application in research and development.

Trithiocarbonates in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The most significant contribution of trithiocarbonates to organic synthesis is their role as highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block, graft, and star polymers.

The RAFT Mechanism with Trithiocarbonates

The RAFT process mediated by a trithiocarbonate CTA involves a degenerative chain transfer mechanism that establishes a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the TTC group) species. This equilibrium allows for the controlled growth of polymer chains.

Caption: The RAFT polymerization mechanism mediated by a this compound CTA.

Quantitative Data on this compound-Mediated RAFT Polymerization

The efficacy of a this compound CTA in RAFT polymerization is dependent on the monomer, solvent, temperature, and the specific structure of the CTA. The following tables summarize quantitative data for the polymerization of common monomers using various this compound CTAs.

Table 1: RAFT Polymerization of Styrene (St)

| CTA | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |

| Dibenzyl this compound | 100:1:0.2 | 110 | 16 | 85 | 9,200 | 1.10 | [1] |

| S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl this compound | 200:1:0.1 | 110 | 24 | 92 | 21,500 | 1.08 | [1] |

| Bis(2-cyanoprop-2-yl)this compound | 150:1:0.3 | 60 | 8 | 75 | 11,800 | 1.12 | [2] |

Table 2: RAFT Polymerization of Methyl Methacrylate (MMA)

| CTA | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |

| Di(diphenylmethyl) this compound | 150:1:0.5 | 60 | 5 | 54 | 14,500 | 1.30 | [3][4] |

| S,S'-Bis(α,α'-dimethyl-α''-acetic acid) this compound | 200:1:0.2 | 70 | 6 | 88 | 18,200 | 1.15 | |

| 2-Cyanopropan-2-yl dodecyl this compound | 100:1:0.2 | 60 | 16 | 95 | 10,100 | 1.19 |

Table 3: RAFT Polymerization of Acrylates (e.g., n-Butyl Acrylate, BA)

| CTA | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |

| Dibenzyl this compound | 500:1:0.1 | 60 | 4 | 98 | 65,000 | 1.05 | |

| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | 250:1:0.2 | 70 | 2 | 93 | 30,500 | 1.11 | [5] |

| Bis(1-cyanocyclohex-1-yl)this compound | 300:1:0.3 | 60 | 5 | 82 | 31,400 | 1.14 | [2] |

Experimental Protocols

Caption: Workflow for the synthesis of a symmetrical this compound CTA.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add carbon disulfide, acetone, chloroform, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a 50 wt% aqueous solution of sodium hydroxide over 50 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

After the reaction, add deionized water to dissolve the resulting solids, followed by the addition of hydrochloric acid to acidify the aqueous phase.

-

The crude product precipitates and is collected by filtration, washed with water, and then purified by recrystallization (e.g., from a mixture of toluene and acetone) to yield the pure this compound.

Procedure: [6]

-

In a Schlenk flask, dissolve the this compound CTA (e.g., di(diphenylmethyl) this compound) and a radical initiator (e.g., AIBN) in a solvent (e.g., benzene or toluene).[3][4]

-

Add the monomer (MMA) to the flask.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time.

-

To quench the polymerization, cool the flask in an ice bath and expose the contents to air.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Trithiocarbonates in Multicomponent Reactions

Trithiocarbonates are valuable synthons in multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a product that incorporates substantial parts of all the reactants. A notable example is the multicomponent tandem polymerization of carbon disulfide (CS₂), dithiols, and alkyl dihalides to synthesize polytrithiocarbonates.[7][8][9]

Caption: Multicomponent tandem polymerization to form polytrithiocarbonates.

This approach allows for the facile construction of polytrithiocarbonates with diverse structures and high molecular weights in high yields under mild conditions.[7][8][9] These polymers exhibit interesting properties, including high refractive indices and thermal stability, making them attractive for various material applications.

Reactivity of Trithiocarbonates with Nucleophiles

The this compound group is susceptible to attack by nucleophiles, a reactivity that is often exploited for the post-polymerization modification of RAFT polymers. Aminolysis, the reaction with amines, is a common method for removing the this compound end-group to generate a thiol-terminated polymer.[10][11] This thiol can then be used in a variety of subsequent "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, to introduce new functionalities.

The mechanism of aminolysis involves the nucleophilic attack of the amine on the thiocarbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent fragmentation.[10]

Trithiocarbonates as Potential Protecting Groups for Thiols

While less common than their application in polymerization, trithiocarbonates can serve as protecting groups for thiols.[12][13] A thiol can be converted to an unsymmetrical this compound, which is generally stable to a range of reaction conditions. The this compound group can then be removed to regenerate the free thiol, often through reduction or aminolysis.[12]

General Strategy:

-

Protection: Reaction of a thiol (R-SH) with a suitable this compound precursor in the presence of a base to form the unsymmetrical this compound (R-S-C(=S)-S-R').

-

Synthetic Transformations: The protected thiol can then be subjected to various synthetic steps where the free thiol would be reactive.

-

Deprotection: The this compound can be cleaved, for example, by aminolysis or reduction, to regenerate the desired thiol.

This application is particularly useful when other functional groups in the molecule are sensitive to the conditions required for other thiol protecting groups.

Conclusion

Trithiocarbonates are a versatile and indispensable class of compounds in modern organic synthesis. Their dominance in the field of controlled radical polymerization is well-established, enabling the precise synthesis of a vast array of polymeric materials. Furthermore, their utility in multicomponent reactions and as potential protecting groups for thiols highlights their broader synthetic potential. A thorough understanding of their synthesis, reactivity, and reaction mechanisms, as provided in this guide, is crucial for leveraging the full power of trithiocarbonates in the design and development of novel molecules and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability and Controlled Polymerization of this compound Chain Transfer Agents Under Harsh Conditions | MDPI [mdpi.com]